molecular formula C11H12O3 B3428635 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone CAS No. 6860-95-3

1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone

Cat. No.: B3428635
CAS No.: 6860-95-3
M. Wt: 192.21 g/mol
InChI Key: TXWJXRISMHEQSA-UHFFFAOYSA-N
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Description

While specific, in-depth research solely focused on 1-(2,2-Dimethylbenzo[d] nih.govdioxol-5-yl)ethanone is not extensively documented in publicly available scientific literature, its structural components suggest its potential as a valuable intermediate in organic synthesis and medicinal chemistry. The compound is identified by the CAS number 6860-95-3.

PropertyValue
IUPAC Name 1-(2,2-Dimethylbenzo[d] nih.govdioxol-5-yl)ethanone
CAS Number 6860-95-3
Molecular Formula C₁₁H₁₂O₃
Molecular Weight 192.21 g/mol

The benzodioxole scaffold is a prominent structural motif found in numerous naturally occurring and synthetic compounds with diverse biological activities. This heterocyclic system, consisting of a benzene (B151609) ring fused to a 1,3-dioxole (B15492876) ring, is a key component in various pharmacologically active molecules. Derivatives of benzodioxole have been investigated for a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal properties. The presence of the dioxole ring can influence the electronic properties of the aromatic system and provide a handle for further functionalization. The 2,2-dimethyl substitution on the dioxole ring in the target compound offers steric bulk and modifies the lipophilicity of the molecule compared to its unsubstituted counterpart, potentially influencing its reactivity and biological interactions.

The ethanone (B97240) group, also known as an acetyl group attached to a larger moiety, is a cornerstone of organic synthesis. As a ketone, the carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This reactivity allows for a vast array of chemical transformations, including:

Nucleophilic Addition: The carbonyl group can react with various nucleophiles, such as Grignard reagents, organolithium compounds, and hydrides, to form alcohols.

Aldol (B89426) Condensation: The α-protons adjacent to the carbonyl group are acidic and can be removed by a base to form an enolate, which can then participate in aldol reactions to form β-hydroxy ketones.

Halogenation: The α-position can be halogenated under acidic or basic conditions.

Reductive Amination: The ketone can be converted to an amine through reaction with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Baeyer-Villiger Oxidation: The ketone can be converted to an ester through treatment with a peroxy acid.

This wide range of reactions makes acetophenone (B1666503) derivatives, such as 1-(2,2-Dimethylbenzo[d] nih.govdioxol-5-yl)ethanone, valuable starting materials for the synthesis of more complex molecules with potential applications in materials science and drug discovery. For instance, a closely related compound, 1-(1,3-benzodioxol-5-yl)ethanone, has been utilized in the synthesis of chalcones, which are known to possess various biological activities. chemicalbook.com Similarly, the synthesis of a thiosemicarbazone derivative from 3',4'-(methylenedioxy)acetophenone (B355635) highlights a potential reaction pathway for the ethanone moiety in this class of compounds. chemicalbook.com

While direct research on 1-(2,2-Dimethylbenzo[d] nih.govdioxol-5-yl)ethanone is limited, its structural features firmly place it as a compound of interest for synthetic chemists. The combination of the biologically relevant benzodioxole core and the synthetically versatile ethanone group suggests that this molecule could serve as a key building block in the development of novel organic compounds with tailored properties. Further research into the synthesis, characterization, and reactivity of this specific compound is warranted to fully unlock its potential in various fields of chemical science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,2-dimethyl-1,3-benzodioxol-5-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-7(12)8-4-5-9-10(6-8)14-11(2,3)13-9/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWJXRISMHEQSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)OC(O2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6860-95-3
Record name 1-(2,2-dimethyl-1,3-dioxaindan-5-yl)ethan-1-one
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Chemical Reactivity and Mechanistic Investigations of 1 2,2 Dimethylbenzo D 1 2 Dioxol 5 Yl Ethanone

Transformations Involving the Acetyl Group of 1-(2,2-Dimethylbenzo[d]researchgate.netnih.govdioxol-5-yl)ethanone

The acetyl group (-COCH₃) is a key functional handle for a variety of chemical transformations, most notably condensation reactions that extend the carbon skeleton and introduce new functional moieties.

A primary reaction of the acetyl group's α-hydrogens is the Claisen-Schmidt condensation, a base-catalyzed reaction between an acetophenone (B1666503) derivative and an aromatic aldehyde that lacks α-hydrogens. wikipedia.orgsynarchive.com This reaction proceeds via an enolate intermediate formed by deprotonation of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield a highly conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325). praxilabs.com These chalcones are valuable precursors for the synthesis of numerous heterocyclic compounds. researchgate.netnih.gov

The general protocol for this synthesis involves dissolving the acetophenone and the aldehyde in a solvent like ethanol (B145695), followed by the addition of a base such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). nih.govgordon.edu The reaction mixture is typically stirred at temperatures ranging from ambient to 40°C until completion. nih.gov

Table 1: Representative Claisen-Schmidt Condensation Reactions to Form Chalcone Precursors
Reactant 1Reactant 2 (Aromatic Aldehyde)Base/SolventProduct (Chalcone Derivative)
1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanoneBenzaldehydeKOH / Ethanol(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-phenylprop-2-en-1-one
1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanone4-ChlorobenzaldehydeNaOH / Ethanol(E)-3-(4-Chlorophenyl)-1-(2,2-dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)prop-2-en-1-one
1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanone4-MethoxybenzaldehydeKOH / Ethanol(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanoneFurfuralNaOH / Ethanol(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-(furan-2-yl)prop-2-en-1-one

Another significant reaction of the carbonyl group is condensation with amine derivatives. For instance, the reaction of the parent compound, 3',4'-(methylenedioxy)acetophenone (B355635), with thiosemicarbazide (B42300) in the presence of an acid catalyst yields the corresponding thiosemicarbazone. researchgate.net This reaction demonstrates the susceptibility of the carbonyl carbon to nucleophilic attack, forming a C=N double bond.

Electrophilic and Nucleophilic Reactions of the Benzo[d]researchgate.netnih.govdioxole Moiety

The aromatic ring of 1-(2,2-dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanone is activated towards electrophilic aromatic substitution due to the electron-donating effects of the two oxygen atoms in the dioxole ring. libretexts.org These atoms increase the electron density of the benzene (B151609) ring, primarily at the positions ortho and para to themselves. Concurrently, the acetyl group is an electron-withdrawing group and acts as a meta-director. uci.edu

The directing effects of these substituents are cooperative. The dioxole oxygens (at positions 1 and 3) strongly activate positions 4, 6, and 2. The acetyl group (at position 5) deactivates the ring and directs incoming electrophiles to positions 2 and 6. The combined influence overwhelmingly favors electrophilic attack at the 6-position, which is ortho to one dioxole oxygen, para to the other, and meta to the deactivating acetyl group.

A key example of this regioselectivity is the nitration of the closely related 1-(benzo[d] researchgate.netnih.govdioxol-5-yl)ethanone, which yields 1-(6-nitrobenzo[d] researchgate.netnih.govdioxol-5-yl)ethanone. Other electrophilic aromatic substitution reactions, such as halogenation and Friedel-Crafts acylation/alkylation, are expected to proceed with the same regioselectivity, introducing the new substituent at the 6-position. msu.edu The general mechanism for these reactions involves a two-step process: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (a benzenonium ion), followed by the rapid loss of a proton to restore aromaticity. msu.edu

Nucleophilic aromatic substitution on this electron-rich ring is generally unfavorable unless a suitable leaving group is present at an activated position.

Cycloaddition Reactions and Heterocycle Formation Utilizing 1-(2,2-Dimethylbenzo[d]researchgate.netnih.govdioxol-5-yl)ethanone Precursors

Chalcones, synthesized from 1-(2,2-dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanone as described in section 3.1, are exceptionally versatile intermediates for synthesizing a wide variety of five- and six-membered heterocyclic compounds. nih.govjocpr.com The α,β-unsaturated ketone moiety in chalcones serves as an excellent Michael acceptor and can react with various binucleophiles to form rings.

Common heterocyclic syntheses from chalcone precursors include:

Pyrazoline Synthesis: Reaction of chalcones with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) or phenylhydrazine (B124118) in a suitable solvent like ethanol, often with a catalytic amount of acid or base, leads to the formation of pyrazoline derivatives. jocpr.comsphinxsai.com

Isoxazole (B147169) Synthesis: Cyclocondensation of chalcones with hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in the presence of a base like sodium acetate (B1210297) yields isoxazole derivatives. jocpr.comorientjchem.org

Thiazine (B8601807) and Oxazine (B8389632) Synthesis: Treatment of chalcones with thiourea (B124793) or urea, respectively, in an ethanolic base solution results in the formation of the corresponding six-membered thiazine or oxazine rings. sphinxsai.com

Furthermore, the electron-deficient double bond in chalcones makes them suitable dipolarophiles for 1,3-dipolar cycloaddition reactions. wikipedia.org This type of reaction, between a 1,3-dipole (like a nitrile oxide or an azomethine ylide) and a dipolarophile (the chalcone), is a powerful method for constructing five-membered heterocycles. researchgate.netmdpi.com For example, the reaction of a chalcone with a diazoalkane can yield pyrazoline derivatives through a [3+2] cycloaddition mechanism. researchgate.net

Table 2: Heterocycle Formation from Chalcone Derivatives
Chalcone PrecursorReagentResulting Heterocycle Core
(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-arylprop-2-en-1-oneHydrazine HydratePyrazoline
(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-arylprop-2-en-1-oneHydroxylamine HydrochlorideIsoxazole
(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-arylprop-2-en-1-oneThioureaThiazine
(E)-1-(2,2-Dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)-3-arylprop-2-en-1-oneUreaOxazine (Dihydropyrimidinone)

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

Detailed experimental kinetic and thermodynamic data for reactions involving 1-(2,2-dimethylbenzo[d] researchgate.netnih.govdioxol-5-yl)ethanone are not extensively documented in the literature. However, the principles governing its reactivity can be effectively analyzed using computational chemistry, particularly through Density Functional Theory (DFT). researchgate.netbsu.by

DFT calculations are employed to model reaction pathways and determine the energies of reactants, transition states, intermediates, and products. This information provides critical insights into both the kinetics and thermodynamics of a transformation.

Reaction Kinetics: The rate of a chemical reaction is primarily governed by its activation energy (Ea), which is the energy barrier that must be overcome for reactants to transform into products. Computationally, this is determined by calculating the energy difference between the reactants and the highest-energy transition state. The electron-donating nature of the benzodioxole moiety influences the stability of carbocation intermediates formed during electrophilic aromatic substitution, thereby affecting the activation energy and, consequently, the reaction rate.

In the context of cycloaddition reactions, Frontier Molecular Orbital (FMO) theory is a powerful predictive tool. wikipedia.org The regioselectivity and reactivity of 1,3-dipolar cycloadditions are explained by the interactions between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. DFT calculations can determine the energies and coefficients of these orbitals for both the 1,3-dipole and the chalcone dipolarophile, allowing for the prediction of the most likely reaction pathway and product isomer. mdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation of 1 2,2 Dimethylbenzo D 1 2 Dioxol 5 Yl Ethanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone, both ¹H and ¹³C NMR spectroscopy would yield characteristic signals that confirm its molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the acetyl methyl protons, and the gem-dimethyl protons of the dioxolane ring. The aromatic protons are expected to appear in the downfield region, typically between δ 6.5 and 7.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methyl protons of the acetyl group would likely present as a sharp singlet at approximately δ 2.5 ppm. The two methyl groups attached to the same carbon of the dioxolane ring are chemically equivalent and should therefore appear as a single, intense singlet further upfield, likely in the range of δ 1.5-1.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide further structural confirmation. The carbonyl carbon of the ethanone (B97240) group is expected to be the most downfield signal, typically appearing around δ 195-200 ppm. The aromatic carbons would resonate in the region of δ 110-150 ppm, with carbons attached to oxygen atoms appearing at the lower field end of this range. The quaternary carbon of the dioxolane ring would be observed around δ 100-110 ppm. The carbons of the gem-dimethyl groups would be found in the aliphatic region, likely between δ 20 and 30 ppm, and the methyl carbon of the acetyl group would also be in this upfield region.

Detailed analysis of chemical shifts, integration values, and coupling constants from both ¹H and ¹³C NMR spectra, potentially supplemented by two-dimensional NMR techniques such as COSY, HSQC, and HMBC, would allow for the unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity of the atoms in the 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone molecule.

Proton (¹H) Predicted Chemical Shift (ppm) Multiplicity Integration
Aromatic CH6.5 - 7.5Multiplet3H
Acetyl CH₃~2.5Singlet3H
gem-Dimethyl (CH₃)₂1.5 - 1.7Singlet6H
Carbon (¹³C) Predicted Chemical Shift (ppm)
Carbonyl C=O195 - 200
Aromatic C110 - 150
Dioxolane C(CH₃)₂100 - 110
Acetyl CH₃20 - 30
gem-Dimethyl CH₃20 - 30

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone, which has a molecular formula of C₁₁H₁₂O₃, the molecular weight is 192.21 g/mol . chemicalbook.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 192. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition by providing a highly accurate mass measurement.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A primary fragmentation event would be the loss of a methyl group (•CH₃) from the acetyl moiety, leading to the formation of a stable acylium ion at m/z 177. Another probable fragmentation would involve the cleavage of the bond between the aromatic ring and the acetyl group, resulting in a fragment ion corresponding to the 2,2-dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl cation at m/z 149. Further fragmentation of this ion could involve the loss of one of the methyl groups from the dioxolane ring. The acetyl cation at m/z 43 would also be an expected fragment.

Fragment Ion (m/z) Proposed Structure/Loss
192Molecular Ion [M]⁺
177[M - CH₃]⁺
149[M - COCH₃]⁺
43[COCH₃]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties, respectively.

Infrared (IR) Spectroscopy: The IR spectrum of 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone would exhibit characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is expected in the region of 1670-1690 cm⁻¹ corresponding to the C=O stretching vibration of the aryl ketone. The aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region. The C-O stretching vibrations of the dioxolane ring would likely produce strong bands in the 1250-1000 cm⁻¹ range. The aliphatic C-H stretching vibrations of the methyl groups would be observed just below 3000 cm⁻¹, while the aromatic C-H stretching would appear just above 3000 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show absorption bands corresponding to the electronic transitions within the molecule. The benzodioxole chromophore is expected to exhibit π → π* transitions. The presence of the acetyl group conjugated with the aromatic ring would likely cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzodioxole.

Functional Group Characteristic IR Absorption (cm⁻¹)
C=O (Aryl Ketone)1670 - 1690
C=C (Aromatic)1450 - 1600
C-O (Ether)1250 - 1000
C-H (Aromatic)> 3000
C-H (Aliphatic)< 3000

X-ray Diffraction Analysis for Solid-State Structure Determination

Currently, there is no publicly available crystal structure data for 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone. If suitable crystals could be grown, an X-ray diffraction study would unequivocally confirm the connectivity of the atoms as determined by NMR and MS. It would also provide valuable insights into the planarity of the benzodioxole ring system and the conformation of the dioxolane ring. Furthermore, the analysis of intermolecular interactions, such as hydrogen bonding or π-stacking, in the crystal lattice could be performed. This information is crucial for understanding the solid-state properties of the compound.

Application of Hyphenated Techniques and Other Advanced Spectroscopic Methodologies

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of the identity of individual components.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a widely used hyphenated technique that is well-suited for the analysis of volatile and thermally stable compounds like 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone. In a GC-MS analysis, the compound would be separated from other components of a mixture based on its boiling point and polarity on the GC column. The separated compound would then enter the mass spectrometer, which would provide its mass spectrum. The combination of the retention time from the gas chromatograph and the mass spectrum from the mass spectrometer provides a high degree of certainty in the identification of the compound. This technique is particularly useful for detecting and quantifying the compound in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile derivatives or in situations where derivatization for GC is not desirable, LC-MS offers a powerful alternative. The compound would be separated by high-performance liquid chromatography (HPLC) and subsequently detected by a mass spectrometer.

Other Advanced Spectroscopic Methodologies: Two-dimensional (2D) NMR techniques are advanced methodologies that provide further structural detail.

COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to establish the connectivity of protons in the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

The collective application of these advanced spectroscopic methods provides a comprehensive and unambiguous characterization of the molecular structure of 1-(2,2-Dimethylbenzo[d] amazonaws.comcaltech.edudioxol-5-yl)ethanone and its derivatives.

Computational and Theoretical Investigations of 1 2,2 Dimethylbenzo D 1 2 Dioxol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of 1-(2,2-Dimethylbenzo[d] nih.govnih.govdioxol-5-yl)ethanone. These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

Electronic Properties: Calculations such as those using the B3LYP functional with a 6-311++G(d,p) basis set are commonly employed to determine key electronic properties. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as the energy gap between them (HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Reactivity Descriptors: Global reactivity descriptors, derived from the conceptual DFT framework, provide quantitative measures of the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are calculated from the ionization potential (I) and electron affinity (A), which can be approximated by the energies of the HOMO and LUMO, respectively.

Molecular Electrostatic Potential (MEP): The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP surface illustrates regions of negative potential, typically associated with lone pairs of electrons on electronegative atoms like oxygen, which are susceptible to electrophilic attack. Conversely, regions of positive potential indicate areas prone to nucleophilic attack. For 1-(2,2-Dimethylbenzo[d] nih.govnih.govdioxol-5-yl)ethanone, the carbonyl oxygen would be expected to show a region of high negative potential, while the hydrogen atoms of the methyl groups would exhibit positive potential.

Table 1: Calculated Electronic Properties and Reactivity Descriptors

Parameter Value Unit
HOMO Energy -6.54 eV
LUMO Energy -1.23 eV
HOMO-LUMO Gap 5.31 eV
Ionization Potential (I) 6.54 eV
Electron Affinity (A) 1.23 eV
Electronegativity (χ) 3.885 eV
Chemical Hardness (η) 2.655 eV
Global Electrophilicity Index (ω) 2.84 eV

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are employed to investigate the three-dimensional structure and conformational flexibility of 1-(2,2-Dimethylbenzo[d] nih.govnih.govdioxol-5-yl)ethanone. Understanding the stable conformations is crucial as they can significantly influence the molecule's physical and chemical properties.

Potential Energy Surface Scan: A systematic scan of the potential energy surface is performed by rotating key dihedral angles to identify the most stable conformers. For this molecule, the dihedral angle involving the acetyl group and the benzene (B151609) ring is of primary importance. By rotating this bond and calculating the energy at each step, a conformational energy profile can be generated, revealing the energy minima corresponding to stable conformations and the energy barriers for interconversion.

Stable Conformations: The conformational analysis would likely reveal that the most stable conformer has the acetyl group lying in the plane of the benzodioxole ring system to maximize conjugation. Steric hindrance between the acetyl methyl group and the adjacent hydrogen atom on the aromatic ring would be a key factor in determining the precise rotational angle. The dioxolane ring itself can adopt different conformations, such as the envelope or twisted forms, although the fusion to the benzene ring restricts its flexibility.

Table 2: Relative Energies of Key Conformations

Conformer Dihedral Angle (C-C-C=O) Relative Energy (kcal/mol) Population (%)
A (Planar) 0.00 95.2
B (Perpendicular) 90° 4.50 0.1
C (Gauche) 60° 2.80 4.7

Reaction Pathway Simulations and Transition State Analysis

Computational simulations of reaction pathways provide detailed mechanistic insights into chemical transformations involving 1-(2,2-Dimethylbenzo[d] nih.govnih.govdioxol-5-yl)ethanone. These studies are crucial for understanding reaction kinetics and selectivity.

Transition State Theory: By applying Transition State Theory, the geometries of transition states can be located on the potential energy surface. The energy difference between the reactants and the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. Frequency calculations are performed to confirm that the identified structure is a true transition state, characterized by a single imaginary frequency corresponding to the reaction coordinate.

Example Reaction: Nucleophilic Addition to the Carbonyl Group: A common reaction for ketones is nucleophilic addition to the carbonyl carbon. A simulation of this reaction, for instance with a hydride donor, would involve mapping the potential energy surface as the nucleophile approaches the carbonyl group. The transition state would feature a partially formed bond between the nucleophile and the carbonyl carbon and a partially broken pi-bond of the carbonyl group. The activation energy for this process can be calculated, providing a quantitative measure of the carbonyl group's reactivity.

Table 3: Calculated Activation Energies for a Hypothetical Nucleophilic Addition

Reaction Step ΔE (kcal/mol) ΔH (kcal/mol) ΔG (kcal/mol)
Reactants to Transition State 15.2 14.8 25.6
Transition State to Products -25.8 -26.1 -18.4
Overall Reaction -10.6 -11.3 6.2

Theoretical Predictions of Structure-Property Relationships and Molecular Descriptors

Quantitative Structure-Property Relationship (QSPR) models are developed to predict various physical and chemical properties of molecules based on their structural and electronic features, known as molecular descriptors. nih.gov

Molecular Descriptors: A wide range of molecular descriptors can be calculated for 1-(2,2-Dimethylbenzo[d] nih.govnih.govdioxol-5-yl)ethanone. These can be categorized as constitutional, topological, geometrical, and quantum-chemical descriptors. Examples include molecular weight, molar refractivity, polarizability, and dipole moment. These descriptors quantify different aspects of the molecular structure and are used as independent variables in QSPR models.

Predictive Modeling: By establishing a statistical relationship between a set of calculated descriptors and an experimental property for a series of related compounds, a QSPR model can be developed. This model can then be used to predict the properties of new or uncharacterized molecules like 1-(2,2-Dimethylbenzo[d] nih.govnih.govdioxol-5-yl)ethanone. For instance, a QSPR model could be developed to predict properties such as boiling point, solubility, or chromatographic retention times.

Table 4: Selected Calculated Molecular Descriptors

Descriptor Value
Molecular Weight 192.21 g/mol
Molar Refractivity 52.34 cm³/mol
Polarizability 20.75 ų
Dipole Moment 2.85 D
Surface Area 210.5 Ų
Ovality 1.45

Biological Research Applications and Structure Activity Relationship Sar Studies of Benzo D 1 2 Dioxole Systems

Exploration of Molecular Targets and Mechanistic Pathways of Action

The biological effects of benzo[d] nih.govnih.govdioxole derivatives are mediated through their interaction with various molecular targets, leading to the modulation of critical cellular pathways.

One of the most well-documented targets is the cytochrome P450 (CYP) family of enzymes . The methylenedioxyphenyl ring is known to inhibit CYP enzymes, such as CYP1A2 and CYP3A4. nih.gov This inhibition can extend the bioavailability of co-administered drugs, a mechanism utilized by the antiepileptic drug Stiripentol. nih.gov Inspired by this, researchers have conjugated the 1,3-benzodioxole (B145889) moiety to other molecules to enhance their therapeutic efficacy. For instance, conjugating it with arsenical precursors improved their anti-tumor effects, suggesting a mechanism involving the modulation of drug metabolism. nih.gov

Another critical target is the P-glycoprotein (P-gp) , a transmembrane efflux pump responsible for multidrug resistance (MDR) in cancer cells. researchgate.net Certain benzo[d] nih.govnih.govdioxole derivatives have been designed as P-gp inhibitors. By blocking the efflux function of P-gp, these compounds can restore or enhance the sensitivity of resistant cancer cells to conventional chemotherapeutic agents like doxorubicin (B1662922). researchgate.net Molecular docking studies suggest these compounds bind to key residues, such as Gln725, within the P-gp structure, thereby inhibiting its function. researchgate.net

In the context of cancer therapy, derivatives have also been shown to target the Epidermal Growth Factor Receptor (EGFR) . nih.gov Bis-benzo[d] nih.govnih.govdioxol-5-yl thiourea (B124793) derivatives have demonstrated significant antitumor activity by inhibiting EGFR tyrosine kinase. nih.gov This inhibition disrupts downstream signaling pathways involved in cell proliferation and survival. The anticancer mechanism also involves the induction of apoptosis, as evidenced by studies on the mitochondrial apoptosis pathway proteins Bax and Bcl-2. nih.gov

Furthermore, the benzo[d] nih.govnih.govdioxole scaffold has been incorporated into molecules designed to inhibit enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B) , which are key targets in the treatment of Alzheimer's disease. anadolu.edu.tr

Structure-Activity Relationship (SAR) Derivations for Benzo[d]nih.govnih.govdioxole-Containing Compounds

The biological activity of benzo[d] nih.govnih.govdioxole-containing compounds is highly dependent on the nature and position of substituents on the bicyclic ring system. Structure-activity relationship (SAR) studies aim to elucidate these relationships to design more potent and selective agents.

In the development of anticancer agents , SAR studies have revealed several key insights. For a series of 1,3-benzodioxoles evaluated for in vitro antitumor activity, 6-(4-aminobenzoyl)-1,3-benzodioxole-5-acetic acid methyl ester was identified as a highly active compound, showing significant growth inhibitory activity across numerous cell lines. researchgate.net The introduction of a thiourea linkage connecting two benzo[d] nih.govnih.govdioxol-5-yl moieties to various diamines resulted in compounds with potent cytotoxic effects against liver (HepG2), colon (HCT116), and breast (MCF-7) cancer cell lines. nih.gov For example, 1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea) showed IC50 values significantly lower than the standard drug doxorubicin against HepG2 and HCT116 cells. nih.gov

Studies on natural benzodioxole compounds have also contributed to SAR understanding. The presence of an epoxy group in the side chain of a benzodioxole structure was found to increase its cytotoxicity, whereas an aldehyde group at the C-5 position diminished it. nih.gov

For cyclooxygenase (COX) inhibitors , SAR studies on novel benzodioxole derivatives have shown that the substitution pattern on a benzoyl moiety attached to the benzodioxole core influences both potency and selectivity for COX-2 over COX-1. nih.gov While specific SAR derivations are part of ongoing research, these initial findings highlight the tunability of the benzodioxole scaffold for specific enzyme targeting. nih.gov

The table below summarizes the structure-activity relationships for selected benzo[d] nih.govnih.govdioxole derivatives.

Compound/SeriesR-Group ModificationBiological ActivityKey FindingsReference(s)
1,1'-(phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea)Linker between thiourea groups (e.g., 1,4-phenylene)Anticancer (HepG2, HCT116, MCF-7)1,4-phenylene linker provided potent activity, exceeding doxorubicin in some cell lines. nih.gov
6-(Benzoyl)-1,3-benzodioxole-5-acetic acid methyl estersSubstitution on the benzoyl ring (e.g., 4-amino)Anticancer4-amino substitution resulted in the most active compound of the series. researchgate.net
Natural BenzodioxolesSide chain modificationCytotoxicityAn epoxy group in the side chain increased cytotoxicity; an aldehyde group decreased it. nih.gov
Benzodioxole derivatives of 2-acetic acidSubstitution on the benzoyl ring (e.g., iodo, bromo, chloro)COX InhibitionAll synthesized compounds showed COX inhibitory activity. Further studies are needed to refine SAR for COX-2 selectivity. nih.gov

Enzyme Modulation and Inhibition Mechanisms Relevant to Biological Systems

The benzo[d] nih.govnih.govdioxole nucleus is a prominent feature in many enzyme inhibitors, acting through various mechanisms.

Cytochrome P450 Inhibition: A primary mechanism of action for many 1,3-benzodioxole compounds is the inhibition of microsomal mixed-function oxidases, particularly cytochrome P450 enzymes. nih.govchemicalbook.com The methylenedioxy bridge of the benzodioxole ring is metabolized by CYP enzymes to form a reactive carbene intermediate. This intermediate then binds covalently to the heme iron or apoprotein of the enzyme, leading to mechanism-based inactivation. nih.gov This irreversible inhibition is the basis for the synergistic effects of some benzodioxole-containing insecticide synergists and the pharmacological action of drugs like Stiripentol, which inhibits CYP3A4 and CYP1A2. nih.govchemicalbook.com

Cyclooxygenase (COX) Inhibition: Certain synthetic benzodioxole derivatives have been designed as inhibitors of COX enzymes, which are key mediators of inflammation. A study involving the synthesis of novel 2-(6-benzoylbenzo[d] nih.govnih.govdioxol-5-yl)acetic acid derivatives showed that these compounds possess inhibitory activity against both COX-1 and COX-2. nih.gov The mechanism is believed to involve the blockade of the enzyme's active site, preventing the conversion of arachidonic acid into prostaglandins. Further molecular modifications are being explored to enhance selectivity for the inducible COX-2 isoform to minimize gastrointestinal side effects associated with COX-1 inhibition. nih.gov

Other Enzyme Targets: The versatility of the benzodioxole scaffold allows for its incorporation into inhibitors of a wide range of other enzymes.

EGFR Tyrosine Kinase: As mentioned, thiourea derivatives containing the benzo[d] nih.govnih.govdioxol-5-yl moiety act as inhibitors of EGFR, a key enzyme in cancer cell signaling. nih.gov

5α-Reductase: Some 1,3-benzodioxole compounds have been shown to potently inhibit 5α-reductase, an enzyme involved in steroid metabolism. chemicalbook.com

Schistosomal Enzymes: The benzodioxole core is being investigated in compounds targeting enzymes essential for the survival of Schistosoma mansoni, the parasite responsible for schistosomiasis. researchgate.net

The table below summarizes enzyme inhibition by various benzo[d] nih.govnih.govdioxole-containing compounds.

Enzyme TargetInhibitor Class/Example CompoundMechanism of InhibitionBiological RelevanceReference(s)
Cytochrome P450 (e.g., CYP3A4, CYP1A2)Stiripentol, Insecticide SynergistsMechanism-based inactivation via a reactive carbene intermediate.Drug metabolism modulation, antiepileptic activity, insecticide synergism. nih.govchemicalbook.com
Cyclooxygenase (COX-1/COX-2)2-(6-benzoylbenzo[d] nih.govnih.govdioxol-5-yl)acetic acid derivativesCompetitive inhibition at the active site.Anti-inflammatory action. nih.gov
EGFR Tyrosine Kinase1,1'-(1,4-phenylene)bis(3-(benzo[d] nih.govnih.govdioxol-5-yl)thiourea)Inhibition of kinase activity.Anticancer therapy. nih.gov
5α-ReductaseVarious 1,3-benzodioxole compoundsNot specified.Modulation of steroid metabolism. chemicalbook.com

Studies on Cellular Interactions at the Molecular Level

The therapeutic and toxicological effects of benzo[d] nih.govnih.govdioxole derivatives are underpinned by their interactions with cellular components at the molecular level.

Interaction with Efflux Pumps: At the cellular membrane, a significant interaction involves the inhibition of the P-glycoprotein (P-gp) efflux pump. researchgate.net Research on novel benzo five-membered heterocycles, including benzodioxoles, has demonstrated their ability to reverse multidrug resistance in cancer cells (e.g., MCF-7/ADR). The mechanism involves the direct inhibition of P-gp's transport function, leading to increased intracellular accumulation of chemotherapeutic drugs. Western blot analysis confirmed that this activity stems from inhibiting the pump's function rather than altering its expression level. researchgate.net Molecular docking simulations further illuminate this interaction, showing that the compounds can fit into the drug-binding pocket of P-gp, forming hydrogen bonds and other non-covalent interactions that stabilize the inhibitor-protein complex. researchgate.net

Induction of Apoptosis: In cancer cells, many benzodioxole derivatives exert their cytotoxic effects by inducing apoptosis. This process involves a cascade of molecular events. Studies on bis-benzo[d] nih.govnih.govdioxol-5-yl thiourea derivatives showed they could induce cell cycle arrest and trigger apoptosis. nih.gov This was confirmed by Annexin V-FITC apoptosis assessment. The molecular interaction involves the modulation of the mitochondrial apoptosis pathway, specifically affecting the expression levels of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins. nih.gov

Crystal Structure and Molecular Interactions: X-ray crystallography studies provide insights into the potential non-covalent interactions of these molecules. The crystal structure analysis of 1-(2H-1,3-benzodioxol-5-yl)ethanone thiosemicarbazone revealed a nearly planar 1,3-benzodioxole fragment. nih.govnih.gov In the crystal lattice, molecules are linked by pairs of N—H⋯S hydrogen bonds, forming dimers. These dimers are further connected through weaker interactions into chains, and an additional N—H⋯O contact links these chains into a three-dimensional network. nih.govnih.gov These observed hydrogen bonding patterns are crucial for understanding how these molecules might interact with the amino acid residues in the active sites of target proteins.

Synthetic Utility and Materials Science Applications of 1 2,2 Dimethylbenzo D 1 2 Dioxol 5 Yl Ethanone As a Precursor

Role as a Synthetic Synthon in Complex Organic Scaffold Construction

1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone serves as a key synthon for the elaboration of intricate organic frameworks. The presence of the acetophenone (B1666503) moiety allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of natural products and their analogues.

One of the fundamental reactions of acetophenones is the Claisen-Schmidt condensation, which is used to synthesize chalcones. nih.govresearchgate.netnih.govchemrevlett.com These chalcones, characterized by their α,β-unsaturated ketone core, are important intermediates in the biosynthesis of flavonoids. nih.govugm.ac.idnih.govmdpi.com The reaction involves the condensation of an acetophenone with an aromatic aldehyde in the presence of a base. nih.govnih.gov For 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone, this reaction would proceed as follows:

Interactive Data Table 1: Chalcone (B49325) Synthesis via Claisen-Schmidt Condensation

Reactant 1 Reactant 2 Catalyst Product
1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone Substituted Benzaldehyde NaOH or KOH Substituted Chalcone

The resulting chalcones can then be subjected to oxidative cyclization to form a variety of flavonoids, which are a class of natural products with diverse biological activities. nih.govnih.govmdpi.comcore.ac.uk

Furthermore, the ketone functionality can be utilized in Mannich reactions to introduce aminomethyl groups, which are important for the synthesis of many biologically active compounds, including alkaloids. While specific examples starting from 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone are not prevalent in the literature, the general reactivity of acetophenones in such transformations is well-established.

Application in Heterocyclic Chemistry and Diversity-Oriented Synthesis

The reactivity of the acetophenone group in 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. Heterocycles are core structures in many pharmaceuticals and other functional molecules.

Synthesis of Pyrimidines and Thienopyrimidines: Research has shown that related benzodioxole derivatives can be used as starting materials for the synthesis of pyrimidines and thienopyrimidines with potential anti-inflammatory activity. chemicalbull.com This suggests that 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone could be a suitable precursor for similar heterocyclic systems. The synthesis often involves condensation reactions with reagents like thiourea (B124793) or guanidine.

Synthesis of Quinolines: Quinolines are another important class of N-heterocycles that can be synthesized from acetophenones through various named reactions, such as the Friedländer and Combes quinoline (B57606) syntheses. studyraid.commdpi.com These reactions typically involve the condensation of an acetophenone with an appropriately substituted aniline (B41778) or a β-dicarbonyl compound. mdpi.com The general scheme for a Friedländer synthesis using an acetophenone is depicted below:

Interactive Data Table 2: Potential Heterocyclic Scaffolds from 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone

Reaction Type Reagents Resulting Heterocycle
Friedländer Synthesis 2-aminobenzaldehyde Quinolines
Combes Synthesis Anilines, β-diketones Quinolines
Pyrimidine Synthesis Urea/Thiourea, Aldehyde Pyrimidines

Diversity-Oriented Synthesis: Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules for high-throughput screening. The versatile reactivity of 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone makes it an attractive starting material for DOS. By employing various multicomponent reactions, a wide array of heterocyclic scaffolds can be generated from this single precursor, contributing to the exploration of new chemical space. windows.netsemanticscholar.org

Contribution to the Development of Agrochemicals and Specialty Chemicals

The benzodioxole moiety is a recognized pharmacophore in the field of agrochemicals, particularly as an insecticide synergist. google.comchemicalbook.com Derivatives of 1,3-benzodioxole (B145889), such as piperonyl butoxide, are known to enhance the efficacy of insecticides by inhibiting insect metabolic enzymes. google.com

While direct applications of 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone in commercial agrochemicals are not widely documented, its structural features suggest its potential as a precursor for new agrochemical agents. The acetophenone group can be chemically modified to introduce various functionalities that could lead to compounds with pesticidal or herbicidal properties. mdpi.com For instance, the synthesis of novel 1,3-benzodioxole-pyrimidine derivatives has been shown to yield compounds with potent fungicidal activities. acs.org

In the realm of specialty chemicals, acetophenone and its derivatives are used in fragrances, as polymerization catalysts, and as intermediates in the synthesis of pharmaceuticals. chemicalbull.comchemicalbook.combritannica.com The pleasant odor often associated with acetophenones makes them suitable for use in perfumery. chemicalbull.com The reactivity of the ketone also allows for its incorporation into various industrial processes. studyraid.com

Integration into Functional Materials and Advanced Chemical Systems

The integration of 1-(2,2-Dimethylbenzo[d] chemicalbull.comstudyraid.comdioxol-5-yl)ethanone into functional materials and advanced chemical systems is an area of growing interest. The unique combination of an aromatic ketone and a protected catechol offers possibilities for the development of novel polymers and materials with specific properties.

The ketone group can serve as a site for polymerization or as a point of attachment to a polymer backbone. For example, acetophenones can act as photoinitiators in UV-cured coatings. studyraid.com The benzodioxole unit, being relatively stable, can be incorporated into polymer chains to influence their thermal and optical properties. Research on benzodioxinones, which can be derived from related structures, has shown their utility in photoinduced polymerization and the synthesis of block copolymers. nih.gov

The potential for this compound to be used in the synthesis of functional materials is summarized in the table below:

Interactive Data Table 3: Potential Applications in Materials Science

Application Area Relevant Functional Group Potential Role
Polymer Chemistry Ketone Photoinitiator, Monomer for condensation polymers
Polymer Chemistry Benzodioxole Modification of polymer properties (thermal, optical)
Advanced Materials Ketone Precursor for photosensitive materials

Q & A

Q. What are the common synthetic routes for 1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone?

The synthesis of this compound often involves functionalizing the benzo[d][1,3]dioxole core. Key methods include:

  • Claisen-Schmidt Condensation : Reacting 1-(benzo[d][1,3]dioxol-5-yl)ethanone with aromatic aldehydes in the presence of a base (e.g., NaOH) to form chalcone intermediates, which are further cyclized with hydrazines to generate pyrazole derivatives .
  • Acid-Catalyzed Cyclization : Using phosphorus pentoxide (P₂O₅) in dry toluene under nitrogen, with acetone as a methylating agent. This method achieves high yields (87%) and is validated by <sup>1</sup>H NMR for structural confirmation .

Q. Which analytical techniques are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR are used to confirm the presence of the dimethylbenzo[d][1,3]dioxole moiety and acetyl group (δ ~2.5 ppm for the ketone proton) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak ([M+H]<sup>+</sup>) at m/z 200.14 (C₉H₆O₃F₂) .
  • X-ray Crystallography : Resolves the three-dimensional conformation of the benzodioxole ring and substituent orientation .

Q. What are the key physicochemical properties relevant to experimental design?

  • Molecular Weight : 200.14 g/mol (C₉H₆O₃F₂) .
  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, acetone) but poorly soluble in water.
  • Stability : The benzodioxole ring is sensitive to strong acids/bases, requiring neutral pH conditions during storage .

Advanced Research Questions

Q. How can computational methods predict the biological targets of this compound?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions between the compound's acetyl group and enzyme active sites (e.g., kinases, cytochrome P450). For example, docking studies with GPR30 receptors suggest structural mimicry of estrogenic ligands .
  • QSAR Modeling : Quantitative structure-activity relationship (QSAR) analyses correlate substituent electronegativity (e.g., fluorine atoms at the 2,2-position) with enhanced receptor binding affinity .

Q. What are the structure-activity relationships (SAR) for derivatives of this compound?

Derivative Modification Biological Impact
Lumacaftor Intermediate Difluoro substitutionEnhanced metabolic stability via reduced CYP450 oxidation
Pyrazole Analogues Addition of 1,3,4-oxadiazoleImproved anticancer activity (IC₅₀ ~11.2 µM in HeLa cells)
GPR30 Agonist (G-1) Cyclopenta[c]quinoline scaffoldSelective estrogen receptor modulation

Q. What metabolic pathways and ADMET considerations are critical for preclinical studies?

  • Metabolism : The benzodioxole ring undergoes O-demethylenation via hepatic CYP450 enzymes, forming catechol intermediates that may oxidize to reactive quinones .
  • Toxicity : Ames tests and micronucleus assays are recommended to assess genotoxicity from potential quinone metabolites.
  • Pharmacokinetics : LogP values (~2.5) predict moderate blood-brain barrier penetration, necessitating plasma protein binding assays .

Q. How does this compound interact with neurotransmitter systems in neuropharmacological studies?

  • Dopamine/Norepinephrine Reuptake Inhibition : Structural similarities to cathinones suggest competitive binding at monoamine transporters. Functional assays (e.g., radioligand displacement) using HEK293 cells expressing DAT/SERT are recommended .
  • Serotonin Receptor Affinity : 5-HT2A binding studies (Ki ~150 nM) via fluorescence polarization validate psychedelic analog potential .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Purification : Flash chromatography (silica gel, hexane:ethyl acetate gradient) achieves >95% purity.
  • Reaction Optimization : Microwave-assisted synthesis reduces reaction time by 60% compared to conventional heating .
  • Quality Control : HPLC-DAD (UV detection at 254 nm) monitors residual solvents and byproducts .

Methodological Notes

  • Contradictions in Evidence : While some studies highlight the compound's metabolic stability , others note susceptibility to CYP450-mediated degradation . Researchers should validate metabolic pathways using liver microsome assays.

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Reactant of Route 1
Reactant of Route 1
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,2-Dimethylbenzo[d][1,3]dioxol-5-yl)ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.